![molecular formula C13H19NO4 B2421846 diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 66414-04-8](/img/structure/B2421846.png)
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.3 .
Molecular Structure Analysis
The InChI code for diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is 1S/C13H19NO4/c1-5-9-10 (12 (15)17-6-2)8 (4)14-11 (9)13 (16)18-7-3/h14H,5-7H2,1-4H3 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses . Researchers have investigated their potential as novel antimicrobial agents.
Anti-Inflammatory Properties
Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antiviral Effects
Certain pyrrolopyrazine derivatives, including 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, exhibit antiviral activity. Their mechanisms of action are not fully understood, but they could be valuable in antiviral drug development .
Antioxidant Potential
Pyrrolopyrazine compounds have been explored for their antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage .
Antitumor Activity
While the exact mechanisms remain unclear, pyrrolopyrazine derivatives have shown antitumor effects. Researchers have observed inhibition of tumor cell growth, making them promising candidates for cancer therapy .
Kinase Inhibition
Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated activity as kinase inhibitors. These compounds may interfere with cellular signaling pathways, potentially impacting cancer progression and other diseases .
Mechanism of Action
properties
IUPAC Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-9-10(12(15)17-6-2)8(4)14-11(9)13(16)18-7-3/h14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDBZMSVLCBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)OCC)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate |
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